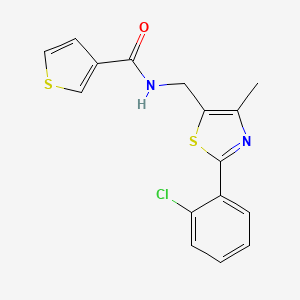

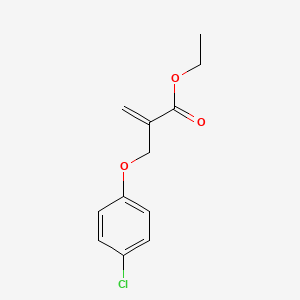

![molecular formula C20H19N5O B2868615 3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 879583-16-1](/img/structure/B2868615.png)

3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

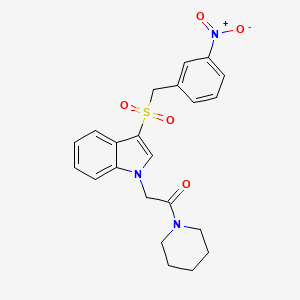

The compound “3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to a class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[3,4-d]pyrimidines have been synthesized using various methods . For instance, one method involves the use of ultrasonic-assisted synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be a fused ring system containing a pyrazole and a pyrimidine ring . The methoxyphenyl, methyl, and pyridin-2-ylmethyl groups would be attached at the 3, 5, and 7 positions of the pyrazolo[1,5-a]pyrimidine core, respectively .Scientific Research Applications

Novel Synthesis Methods

A significant application of these compounds is in the development of novel synthesis methods. Kaping et al. (2016) described an environmentally benign, efficient, and convenient route for synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives using ultrasound irradiation in the presence of KHSO4 in aqueous media. This method offers advantages such as high yields, operational simplicity, and short reaction times, without harsh reaction conditions (Kaping et al., 2016).

Anti-Cancer and Anti-Inflammatory Activities

These compounds have shown promising results in anti-cancer and anti-inflammatory applications. For instance, the synthesized pyrazolo[1,5-a]pyrimidine derivatives were screened for their anti-inflammatory and anti-cancer activity, demonstrating potential effectiveness in these areas (Kaping et al., 2016). Another study by Hassan et al. (2014) explored the cytotoxic activity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, further emphasizing the anti-cancer potential of these compounds (Hassan, Hafez, & Osman, 2014).

Antibacterial and Antifungal Activities

In addition to their anti-cancer and anti-inflammatory properties, these compounds have also been investigated for their antibacterial and antifungal activities. Rahmouni et al. (2014) evaluated the antibacterial activity of new synthesized pyrazolopyrimidine derivatives, indicating significant effectiveness (Rahmouni, Romdhane, Ben Said, Majouli, & Jannet, 2014). Additionally, El‐Wahab et al. (2015) demonstrated the antimicrobial effect of heterocyclic compounds containing pyrazolo[1,5-a]pyrimidine when incorporated into polyurethane varnish and printing ink paste, showcasing their utility as antimicrobial additives for surface coatings and inks (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Future Directions

properties

IUPAC Name |

3-(2-methoxyphenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-14-11-19(22-12-15-7-5-6-10-21-15)25-20(24-14)17(13-23-25)16-8-3-4-9-18(16)26-2/h3-11,13,22H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJOHTBPUIAKMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

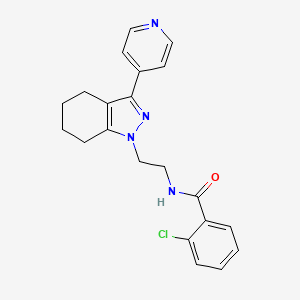

![(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2868532.png)

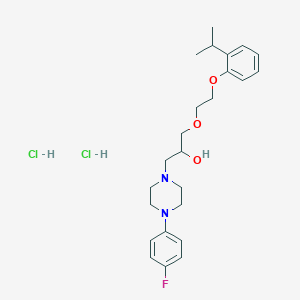

![N-(2-fluorobenzyl)-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2868541.png)

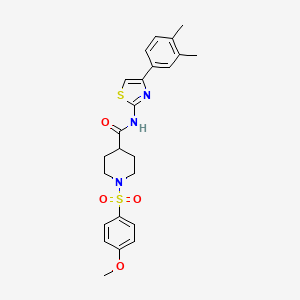

![1-(4-Methoxyphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2868545.png)

![[4-[5-(3,4-Difluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2868547.png)

![1-butyl-4-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2868554.png)